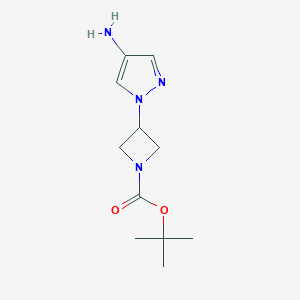

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole

Vue d'ensemble

Description

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring and an azetidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole typically involves multi-step reactions. One common method includes the reaction of 4-amino-1H-pyrazole with 1-Boc-3-azetidinone under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents like bromoethane, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing pyrazole and azetidine structures exhibit diverse biological activities, including:

- Anticancer Properties: Several derivatives of pyrazole have been identified as potential inhibitors of enzymes related to cancer progression, such as tryptophan 2,3-dioxygenase (TD02), which is involved in tumor metabolism .

- Anti-inflammatory Effects: Pyrazole derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole allows it to serve as a scaffold for developing novel pharmaceuticals:

- Drug Development: The compound's ability to inhibit specific biological pathways makes it a target for drug discovery efforts aimed at treating various diseases, particularly cancers and autoimmune disorders.

- Synthetic Intermediates: It can act as an intermediate in synthesizing other biologically active compounds through cross-coupling reactions or further functionalization .

Materials Science Applications

The incorporation of azetidine and pyrazole units into polymeric materials has been explored due to their potential to enhance material properties:

- Polymer Synthesis: The compound can be used in creating new polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

The mechanism of action of 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole can be compared with other azetidine and pyrazole derivatives, such as:

- This compound

- This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrazole and azetidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both a pyrazole ring and an azetidine moiety. This combination is believed to impart distinct biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.29 g/mol. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O2 |

| Molecular Weight | 238.29 g/mol |

| CAS Number | 1029413-51-1 |

| Purity Limit | ≥ 98% |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. It has been shown to modulate the activity of specific molecular targets, which can lead to significant biological effects. The exact pathways involved depend on the context of its application, but there are indications that it may act as an inhibitor or modulator of certain kinase pathways.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives containing the pyrazole moiety have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. A study highlighted the potential of pyrazole derivatives as p38α kinase inhibitors, which play a role in inflammatory responses and cancer progression .

Antimicrobial Properties

Additionally, studies have suggested that azetidine-containing compounds possess antimicrobial activity. The presence of the azetidine ring may enhance the interaction with bacterial membranes or specific enzymes critical for bacterial survival. This property makes such compounds promising candidates for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that compounds like this compound could have neuroprotective effects. Research into similar structures has shown potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Inhibition of p38α Kinase

In a specific case study, a derivative of this compound was evaluated for its inhibitory effect on p38α kinase. The compound demonstrated significant inhibition with an IC50 value indicative of its potency, suggesting its potential as a therapeutic agent in treating diseases related to p38α dysregulation .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of several azetidine derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHOTMQNGXWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650627 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029413-51-1 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.